Leuphasyl TFA
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Overview
Description
Leuphasyl TFA, also known as Pentapeptide-18, is a synthetic peptide that mimics the natural mechanism of enkephalins. It is primarily used in cosmetic applications for its anti-wrinkle properties. This compound works by modulating the release of neurotransmitters, leading to muscle relaxation and reduction of expression wrinkles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leuphasyl TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Leuphasyl TFA primarily undergoes peptide bond formation and cleavage reactions. It is resistant to enzymatic degradation, making it a stable compound for various applications .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed from these reactions is the purified this compound peptide, which is then used in various formulations for cosmetic applications .
Scientific Research Applications
Leuphasyl TFA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in modulating neurotransmitter release and muscle relaxation.
Medicine: Explored for its potential therapeutic applications in neuromuscular disorders.
Industry: Widely used in the cosmetic industry for its anti-aging properties, particularly in formulations aimed at reducing expression wrinkles
Mechanism of Action
Leuphasyl TFA exerts its effects by mimicking the natural mechanism of enkephalins. It binds to enkephalin receptors on nerve cells, leading to a conformational change that decreases neuronal excitability. This results in the modulation of acetylcholine release, leading to muscle relaxation and reduction of expression wrinkles .
Comparison with Similar Compounds
Leuphasyl TFA is often compared to other botox-like peptides such as Acetyl Hexapeptide-3 (Argireline). While both peptides work by modulating neurotransmitter release, this compound is unique in its specific binding to enkephalin receptors, offering an alternative mechanism of action .
List of Similar Compounds
- Acetyl Hexapeptide-3 (Argireline)
- Palmitoyl Pentapeptide-4
- Copper Tripeptide-1
- Carnosine
Properties
Molecular Formula |
C31H40F3N5O9 |
---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1 |
InChI Key |
HUSIGOZNABTMKR-KBUZRCILSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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